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molecular formula C8H6N3NaO2 B010555 3-Aminophthalhydrazide monosodium salt CAS No. 20666-12-0

3-Aminophthalhydrazide monosodium salt

Cat. No. B010555
M. Wt: 199.14 g/mol
InChI Key: GBOXDRMCEVPUSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06489326B1

Procedure details

This problem was solved by a method for manufacturing 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt, comprising reduction of the product by hydrazine hydrate in presence of a skeletal nickel catalyst, first by interacting 3-nitro-phthalanhydride with hydrazine hydrate in acetic acid at 90-120° C. with formation of 5-nitro-2,3-dihydrophthalazine-1,4-dione, after reduction thereof by hydrazine hydrate in a water-alkaline medium in presence of a skeletal nickel catalyst, isolating 5-amino-2,3-dihydrophthalazine-1,4-dione, which is then treated by sodium hydroxide in the presence of a lower alcohol or a ketone at 20-80° C. to obtain the target product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-nitro-phthalanhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Na].NC1C=CC=C2C=1C(=O)[NH:6][NH:7]C2=[O:13].O.NN.[N+:18]([C:21]1[CH:30]=[CH:29][CH:28]=[C:27]2[C:22]=1[C:23](=[O:32])[NH:24][NH:25][C:26]2=[O:31])([O-])=O.O>[Ni].C(O)(=O)C>[OH2:13].[NH2:6][NH2:7].[NH2:18][C:21]1[CH:30]=[CH:29][CH:28]=[C:27]2[C:22]=1[C:23](=[O:32])[NH:24][NH:25][C:26]2=[O:31] |f:0.1,2.3,8.9,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].NC1=C2C(NNC(C2=CC=C1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Four
Name
3-nitro-phthalanhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(NNC(C2=CC=C1)=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90-120° C.

Outcomes

Product
Name
Type
product
Smiles
O.NN
Name
Type
product
Smiles
NC1=C2C(NNC(C2=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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